Tert-butyl (6-bromonaphthalen-2-yl)carbamate
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Overview
Description
Tert-butyl (6-bromonaphthalen-2-yl)carbamate: is a chemical compound with the molecular formula C15H16BrNO2 and a molecular weight of 322.20 g/mol . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a bromine atom and a carbamate group. This compound is primarily used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (6-bromonaphthalen-2-yl)carbamate typically involves the reaction of 6-bromonaphthalene-2-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include room temperature and an inert atmosphere to prevent any side reactions .
Industrial Production Methods: The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl (6-bromonaphthalen-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Chemistry: Tert-butyl (6-bromonaphthalen-2-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various naphthalene derivatives, which are valuable in the development of new materials and pharmaceuticals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It can be used in the design and synthesis of novel drug candidates targeting specific biological pathways .
Industry: The compound finds applications in the development of specialty chemicals and advanced materials. Its unique structure allows for the creation of compounds with specific properties, making it valuable in various industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl (6-bromonaphthalen-2-yl)carbamate is not well-documented in the literature. as a carbamate derivative, it may interact with biological targets through the formation of covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to the modulation of biological pathways and the exertion of specific biological effects .
Comparison with Similar Compounds
N-Boc-2-naphthylamine: Another naphthalene derivative with a similar structure but without the bromine atom.
tert-Butyl (1-bromonaphthalen-2-yl)carbamate: A closely related compound with the bromine atom at a different position on the naphthalene ring.
Uniqueness: Tert-butyl (6-bromonaphthalen-2-yl)carbamate is unique due to the specific positioning of the bromine atom and the carbamate group on the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
tert-butyl N-(6-bromonaphthalen-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO2/c1-15(2,3)19-14(18)17-13-7-5-10-8-12(16)6-4-11(10)9-13/h4-9H,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJSIVVEEVRPCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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